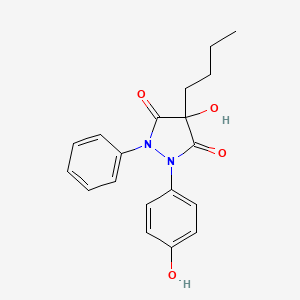

4-Hydroxyoxyphenbutazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AV-1101, also known as 4-Hydroxyoxyphenbutazone, is a cytokine production inhibitor potentially for the treatment of HIV infection.

Aplicaciones Científicas De Investigación

Immunosuppressive Properties

Clinical Trials and Efficacy

4-Hydroxyoxyphenbutazone is currently undergoing phase II clinical trials for its immunosuppressive effects in patients with rheumatoid arthritis. Research indicates that it acts as a potent inhibitor of cytokine production, significantly affecting both monokines and lymphokines in vitro. In peripheral blood mononuclear cell (PBMC) cultures, 4OH-OPB demonstrated superior inhibition compared to its parent compounds, phenylbutazone and oxyphenbutazone. The compound's mechanism involves rapid uptake into erythrocytes, suggesting a unique pathway for its immunosuppressive action .

Case Study: Cytokine Inhibition

In a study involving PBMC cultures, 4OH-OPB inhibited cytokine production at low concentrations, leading to a loss of cell viability, which was not observed in whole blood cultures. This differential effect highlights the compound's potential as an immunosuppressive agent in inflammatory diseases .

Antimicrobial Activity

Effectiveness Against Mycobacterium tuberculosis

this compound has shown promise in combating Mycobacterium tuberculosis, particularly in its ability to kill both replicating and non-replicating strains of the bacteria. Research indicates that 4OH-OPB enhances the activity of other anti-tuberculosis drugs under specific conditions, suggesting its role as an adjunct therapy .

Mechanism of Action

The compound's effectiveness against non-replicating mycobacteria is attributed to its ability to modify bacterial responses under stress conditions. It has been observed that 4OH-OPB can synergistically kill M. tuberculosis when combined with oxidants or other anti-tuberculosis drugs, indicating a multifaceted approach to treatment .

Comparative Efficacy

A comparative analysis of this compound with other anti-inflammatory agents reveals its unique properties:

| Compound | Cytokine Inhibition | Antimicrobial Activity | Clinical Application |

|---|---|---|---|

| This compound | High | Effective against M. tuberculosis | Phase II trials for rheumatoid arthritis |

| Phenylbutazone | Moderate | Limited | Historical use for pain and inflammation |

| Oxyphenbutazone | Low | Ineffective | Withdrawn from market due to safety concerns |

Análisis De Reacciones Químicas

Formation of 4-OH-OPB from OPB

4-OH-OPB is synthesized via hydroxylation of OPB under acidic conditions (pH 5.0) in the presence of reactive nitrogen intermediates (RNIs) like nitrite (NO₂⁻):

-

Reaction :

OPB (C₁₉H₂₀N₂O₃) + O → 4-OH-OPB (C₁₉H₂₀N₂O₄) -

Mechanism :

-

Key Data :

Quinonimine Formation via Ring-Opening

4-OH-OPB undergoes spontaneous ring-opening in aqueous solutions (37°C) to form a reactive quinonimine intermediate:

-

Reaction :

4-OH-OPB → Quinonimine (Michael acceptor) -

Mechanism :

Covalent Adduct Formation with Thiols

The quinonimine reacts with intracellular thiols (e.g., N-acetyl-cysteine [NAC], mycothiol [MSH]) to form covalent adducts:

-

Reaction :

Quinonimine + Thiol (R-SH) → Thioether adduct -

Key Findings :

| Adduct Type | Mass Shift (amu) | Biological Role |

|---|---|---|

| NAC-MSH disaccharide adduct | +325.15 → +341.27 | Detoxification of 4-OH-OPB |

| Flavin adducts | Variable | Depletion of flavin nucleotides |

Flavin Depletion

4-OH-OPB depletes intracellular flavins (FAD/FMN) in Mtb:

-

Mechanism :

Synergistic Interactions

4-OH-OPB enhances the efficacy of oxidants and antibiotics:

-

Key Observations :

Erythrocyte Interaction

4-OH-OPB is rapidly sequestered by erythrocytes via multidrug-resistance-associated proteins (MRPs):

-

Data :

Immunosuppressive Activity

4-OH-OPB inhibits cytokine production in peripheral blood mononuclear cells (PBMCs):

Propiedades

Número CAS |

55648-39-0 |

|---|---|

Fórmula molecular |

C19H20N2O4 |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C19H20N2O4/c1-2-3-13-19(25)17(23)20(14-7-5-4-6-8-14)21(18(19)24)15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3 |

Clave InChI |

DPLOKDYHDJEJST-UHFFFAOYSA-N |

SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |

SMILES canónico |

CCCCC1(C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AV-1101; 4OH-OPB; 4OHOPB; AV 1101; 4OH OPB; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.